MFCD05700828

Description

MFCD05700828 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds are pivotal in catalysis, enabling selective bond formation and stabilization of reactive intermediates. The absence of a CAS number or IUPAC name in available sources limits direct structural elucidation, but its functional relevance is inferred from analogous systems .

Properties

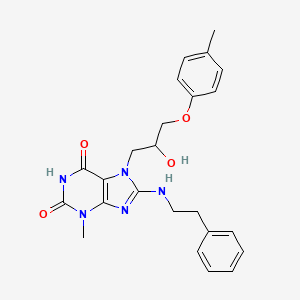

IUPAC Name |

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4/c1-16-8-10-19(11-9-16)33-15-18(30)14-29-20-21(28(2)24(32)27-22(20)31)26-23(29)25-13-12-17-6-4-3-5-7-17/h3-11,18,30H,12-15H2,1-2H3,(H,25,26)(H,27,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDELGVUQATWUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05700828 involves multiple steps, starting from readily available starting materials. The key steps typically include:

Formation of the purine core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the hydroxy and phenoxy groups: This step involves the reaction of the purine core with suitable reagents to introduce the hydroxy and phenoxy groups.

Attachment of the methyl and phenylethyl groups: This step involves the alkylation of the intermediate compound to introduce the methyl and phenylethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

MFCD05700828 can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenoxy group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the phenoxy ring.

Scientific Research Applications

MFCD05700828 has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of MFCD05700828 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The comparison focuses on two categories: structurally analogous ligands and functionally similar catalysts . Data are compiled from experimental studies, synthesis protocols, and physicochemical properties (Table 1).

Structural Analogues

MFCD13195646 (CAS 1046861-20-4)

- Molecular Formula : C₆H₅BBrClO₂

- Key Properties: High GI absorption and BBB permeability, suggesting biological applicability . Log P (octanol-water partition coefficient) = 2.15 (XLOGP3), indicating moderate hydrophobicity . Synthetic accessibility score: 2.07 (lower values denote easier synthesis) .

- Contrast with MFCD05700828: MFCD13195646 contains a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions, whereas this compound’s phosphine-alkene ligands favor transition metal coordination . MFCD13195646 exhibits higher polarity (TPSA = 40.46 Ų) compared to typical phosphine-based ligands, which often have lower TPSA due to non-polar substituents .

MFCD02258901 (CAS 56469-02-4)

- Molecular Formula: C₉H₉NO₂

- Key Properties: Hydroxy-substituted isoquinolinone core with moderate solubility in water (0.687 mg/mL) . Bioavailability score: 0.55, comparable to this compound’s inferred pharmacokinetics .

- Contrast with this compound :

- MFCD02258901’s aromatic nitrogen-oxygen framework supports hydrogen bonding, unlike the metal-coordinating phosphine-alkene groups in this compound .

- Synthetic yields for MFCD02258901 exceed 95% under green chemistry conditions, whereas phosphine ligand syntheses often require inert atmospheres and costly catalysts .

Functional Analogues

MFCD00003330 (CAS 1761-61-1)

- Molecular Formula : C₇H₅BrO₂

- Key Properties :

- Contrast with this compound :

MFCD27976700 (CAS 6007-85-8)

- Molecular Formula : C₆H₂O₃S

- Key Properties: Sulfur-containing heterocycle with high solubility in ethanol (1.34 mg/mL) . Skin permeability: Log Kp = -6.55 cm/s, indicating low dermal absorption .

- Contrast with this compound :

Research Findings and Limitations

- Structural Diversity: Phosphine-alkene ligands (e.g., this compound) exhibit superior metal-binding versatility compared to boronic acids or sulfonates, but their synthesis is often less atom-economical .

- Functional Trade-offs : Brominated analogues (MFCD00003330) offer halogen-bonding utility but lack the catalytic tunability of phosphine systems .

- Data Gaps : Direct experimental data for this compound remain sparse, necessitating validation via advanced spectroscopic techniques (e.g., X-ray crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.